N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride
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Overview
Description
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is usually formed by the cyclization of amino alcohols or amino halides.
Coupling of Oxadiazole and Azetidine: The final step involves coupling the oxadiazole and azetidine rings through a suitable linker, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide
- N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide acetate
Uniqueness
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is unique due to its specific combination of an oxadiazole ring and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O2Cl with a molecular weight of approximately 290.75 g/mol. Its structure includes an azetidine ring and an oxadiazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₄O₂Cl |
Molecular Weight | 290.75 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)N1=C(N=C(N1)C(=O)N2CCCN2)C(=O)Cl |
Antimicrobial Properties
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial activity. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In studies comparing various oxadiazole derivatives, N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine had a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited selective cytotoxicity with lower toxicity towards normal cell lines such as L929 fibroblasts.
Findings:
The compound showed IC50 values indicating significant antiproliferative effects on cancer cells while maintaining a favorable safety profile in normal cells.
Cell Line | IC50 (µM) |
---|---|
A549 | 25 |
HepG2 | 30 |
L929 (Normal) | >100 |
The biological activity of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-y]methyl}azetidine is attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Research indicates that the compound may inhibit key enzymes involved in DNA replication and repair pathways.
Properties
Molecular Formula |
C10H17ClN4O2 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-6(2)9-13-8(16-14-9)5-12-10(15)7-3-11-4-7;/h6-7,11H,3-5H2,1-2H3,(H,12,15);1H |
InChI Key |
PRBZEFOFMVTXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)C2CNC2.Cl |
Origin of Product |
United States |
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